molecular formula C16H26N4O2 B5464401 8-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]-1-oxa-8-azaspiro[4.5]decane

8-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]-1-oxa-8-azaspiro[4.5]decane

Cat. No. B5464401
M. Wt: 306.40 g/mol
InChI Key: PGQMCXVKWKMCFL-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a type of heterocyclic compounds containing nitrogen atoms. They are considered important active pharmaceutical scaffolds and are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other reagents . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The structures of new p-cymene Ru (II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .


Chemical Reactions Analysis

The reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid followed by removing of the trifluoroacetyl protecting group is one of the chemical reactions involving 1,2,4-triazole derivatives .


Physical And Chemical Properties Analysis

1,2,4-Triazole derivatives are generally thermally stable. They exhibit acceptable densities and optimal oxygen balance .

Mechanism of Action

1,2,4-Triazole derivatives have been studied for their anticancer properties. Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

Safety and Hazards

The safety of 1,2,4-triazole derivatives has been evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry. 1,2,4-Triazole derivatives, due to their promising properties, are considered potential candidates for future research .

properties

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methyl-1-(1-oxa-8-azaspiro[4.5]decan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-12(11-20-14(3)17-13(2)18-20)15(21)19-8-6-16(7-9-19)5-4-10-22-16/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQMCXVKWKMCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC(C)C(=O)N2CCC3(CCCO3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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